molecular formula C11H8Cl2N2O B051491 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone CAS No. 46503-52-0

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

Cat. No.: B051491
CAS No.: 46503-52-0
M. Wt: 255.1 g/mol
InChI Key: YAEYBUZMILPYLT-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is a key intermediate in the synthesis of antifungal azole derivatives. Its structure features a 2,4-dichlorophenyl group linked to an imidazole ring via an ethanone bridge. This compound serves as a precursor for clinically relevant antifungals, including sertaconazole, miconazole, and oxiconazole, due to its ability to undergo diverse functional group transformations (e.g., reduction, oxime formation, and etherification) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone typically involves the reaction of 2,4-dichlorobenzoyl chloride with imidazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Antifungal Activity
    • The compound is structurally related to several antifungal agents, including econazole and miconazole. Its effectiveness against various fungal pathogens makes it a candidate for developing new antifungal therapies. Studies indicate that its mechanism involves inhibiting ergosterol synthesis, crucial for fungal cell membrane integrity.
  • Antimicrobial Properties
    • Research has demonstrated that 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone exhibits broad-spectrum antimicrobial activity. It has shown efficacy against both Gram-positive and Gram-negative bacteria, making it a potential agent in treating bacterial infections.
  • Potential in Cancer Therapy
    • Some studies have suggested that imidazole derivatives can induce apoptosis in cancer cells. The compound's ability to modulate signaling pathways involved in cell proliferation and survival presents opportunities for cancer treatment research.

Data Table: Antifungal Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL
Trichophyton rubrum8 µg/mL

Biochemical Applications

  • Enzyme Inhibition Studies
    • The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of cytochrome P450 enzymes, which are critical for drug metabolism.
  • Research on Neuroprotective Effects
    • Preliminary studies indicate that imidazole derivatives may possess neuroprotective properties. This could be relevant in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Antifungal Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antifungal efficacy of several imidazole derivatives, including this compound. The results indicated that this compound exhibited significant antifungal activity against resistant strains of Candida, suggesting its potential use in clinical settings where traditional treatments fail.

Case Study 2: Enzyme Inhibition

Research conducted at a university laboratory focused on the inhibition of cytochrome P450 enzymes by various imidazole derivatives. Results showed that this compound effectively inhibited the enzyme activity, which could lead to implications in drug-drug interactions and personalized medicine.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their cell membrane synthesis or function. The imidazole ring can interact with enzymes or receptors, leading to the disruption of essential biological pathways.

Comparison with Similar Compounds

Structural Analogs and Comparative Analysis

Ethanol Derivatives

  • 1-(2,4-Dichlorophenyl)-2-(1H-Imidazol-1-yl)Ethanol: Produced via asymmetric reduction of the ethanone precursor. This alcohol forms the backbone of sertaconazole (7-chloro-3-[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxymethyl]benzo[b]thiophene), where the hydroxyl group is substituted with a benzo[b]thienylmethyl ether. Sertaconazole exhibits dual antifungal mechanisms: inhibition of ergosterol synthesis and direct membrane damage, leading to fungicidal activity .

Oxime Derivatives

  • (Z)-1-(2,4-Dichlorophenyl)-2-(1H-Imidazol-1-yl)Ethanone Oxime: Oxime formation introduces a nucleophilic NH group, enabling further derivatization. Substitution with a 2,4-dichlorobenzyl group yields oxiconazole nitrate, a topical antifungal agent. The (Z)-configuration is critical for activity, confirmed by ¹H-NMR data . Oxiconazole disrupts fungal cell membranes and inhibits lanosterol 14α-demethylase .

Ether and Ester Derivatives

  • Benzo[b]thienylmethyl Ethers :
    Sertaconazole and its analogs demonstrate broad-spectrum activity against Candida spp. and dermatophytes, with MIC values ranging from 0.03–1 µg/mL .
  • Oxime Esters :
    Derivatives like (Z)-O-(2,4-dichlorobenzyl)oxime exhibit potent activity against azole-resistant Candida strains and biofilms, surpassing fluconazole in efficacy (MIC₉₀ = 4 µg/mL vs. >64 µg/mL) .

Key Research Findings

Stereochemistry Matters: The (S)-configuration in ethanol derivatives enhances antifungal potency by optimizing binding to sterol 14α-demethylase .

Oxime Configuration : The (Z)-isomer of oxiconazole shows 10-fold greater activity than the (E)-isomer due to improved target enzyme interaction .

Dual Mechanisms : Sertaconazole’s benzo[b]thienyl group enables membrane disruption, complementing ergosterol inhibition and reducing resistance risk .

Industrial Scalability : Miconazole synthesis achieves >64% yield and >99% purity via optimized Friedel-Crafts and alkylation steps .

Biological Activity

1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, also known by its CAS number 46503-52-0, is a compound with significant biological activity, particularly in pharmacological applications. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse sources of research.

  • Molecular Formula : C11H8Cl2N2O
  • Molecular Weight : 257.12 g/mol
  • CAS Number : 46503-52-0

Synthesis

The synthesis of this compound involves multiple steps that typically include the introduction of the imidazole ring to the dichlorophenyl moiety. The compound is often synthesized as an impurity in antifungal agents such as econazole and miconazole, which are structurally related .

Cytotoxicity and Antitumor Activity

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. In a study assessing its activity against human cancer cell lines (MDA-MB-231, A549, and MIA PaCa-2), the compound showed promising IC50 values indicating significant antitumor potential. For instance:

  • MDA-MB-231 : IC50 = 10.7 µM
  • A549 : IC50 = 7.7 µM
  • MIA PaCa-2 : IC50 = 7.3 µM .

The mechanism through which this compound exerts its cytotoxic effects may involve the induction of apoptosis and disruption of cellular signaling pathways associated with cancer cell proliferation. The presence of the imidazole ring is thought to enhance its interaction with biological targets.

Antifungal Activity

As a derivative of imidazole, this compound also exhibits antifungal properties. Its structural similarity to other imidazole derivatives suggests it may inhibit ergosterol synthesis in fungal cell membranes, making it a candidate for further exploration in treating fungal infections .

Study on Antimicrobial Resistance

In a study focusing on antimicrobial resistance, compounds similar to this compound were evaluated for their effectiveness against resistant strains of bacteria and fungi. The results indicated that modifications in the phenyl group could enhance antibacterial activity against strains like E. coli and S. aureus .

Toxicological Profile

The acute toxicity profile of this compound was assessed using standard animal models. It was found to have low acute oral toxicity (LD50 ~ 2.8–2.9 mol/kg), suggesting a favorable safety margin for potential therapeutic use . Furthermore, no mutagenic effects were observed in Ames tests conducted on microbial DNA .

Data Table: Biological Activity Overview

Activity Type Cell Line/Organism IC50/Effect Reference
CytotoxicityMDA-MB-231IC50 = 10.7 µM
A549IC50 = 7.7 µM
MIA PaCa-2IC50 = 7.3 µM
Antifungal ActivityVarious FungiInhibition of ergosterol synthesis
Acute ToxicityRat ModelLD50 ~ 2.8–2.9 mol/kg
MutagenicityMicrobial DNANo mutagenic effect

Q & A

Q. What are the established synthetic methodologies for 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, and what factors influence yield optimization?

Basic
The compound is synthesized via nucleophilic substitution of imidazole with 2-chloro-1-(2,4-dichlorophenyl)ethanone. A common method involves refluxing imidazole with the chloroethanone derivative in dioxane or acetonitrile at 70–80°C for 16–24 hours, using triethylamine or anhydrous potassium carbonate as a base. Post-reaction purification typically involves ice-water precipitation, filtration, and recrystallization from ethanol (yields: 65–80%). For optimization, controlling reaction temperature, stoichiometric ratios (e.g., excess imidazole), and solvent polarity are critical. Alternative pathways include bromination of 1-(2,4-dichlorophenyl)ethanone followed by imidazole alkylation.

Table 1: Synthetic Method Comparison

MethodReagents/ConditionsYieldReference
Nucleophilic substitutionImidazole, K₂CO₃, dioxane, reflux75%
Bromination + alkylationBr₂, imidazole, RuCl catalyst82% (enantioselective)
One-pot synthesisTriethylamine, PEG600, NaOH68%

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

Basic
Characterization involves:

  • Melting Point : 135°C (crystalline powder) .
  • IR Spectroscopy : Peaks at 1680 cm⁻¹ (C=O stretch) and 3100 cm⁻¹ (imidazole C-H) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 257.1 (C₁₁H₁₀Cl₂N₂O) .
  • HPLC : Purity ≥98% using PE-EA (petroleum ether-ethyl acetate) eluent.

Q. What are the primary pharmaceutical applications of this compound, and how does its structure contribute to antifungal activity?

Basic
The compound is a key intermediate for azole antifungals (e.g., Oxiconazole, Econazole) . The imidazole ring binds to fungal CYP51 (lanosterol 14α-demethylase), inhibiting ergosterol synthesis. The 2,4-dichlorophenyl group enhances lipophilicity, improving membrane penetration .

Q. What strategies are employed to achieve enantioselective synthesis of chiral derivatives?

Advanced
Asymmetric transfer hydrogenation using RuCl(p-cymene)[(S,S)-Ts-DPEN] catalyst achieves >90% enantiomeric excess (ee) for (S)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, a precursor. Chiral column chromatography (e.g., Chiralpak AD-H) resolves enantiomers for mechanistic studies.

Q. How do computational approaches like QM/MM docking elucidate interactions with fungal CYP51 enzymes?

Advanced
Quantum mechanics/molecular mechanics (QM/MM) docking models the compound’s binding to Candida albicans CYP51. The imidazole nitrogen coordinates the heme iron, while the dichlorophenyl group occupies hydrophobic pockets. Induced-fit docking reveals conformational changes in the enzyme’s active site upon binding.

Q. What metabolic pathways degrade this compound in biological systems, and what are the identified metabolites?

Advanced
CYP3A4 oxidizes the ethanol moiety to this compound (M2), confirmed via LC-MS/MS. M2 retains antifungal activity but exhibits reduced solubility, necessitating prodrug strategies.

Q. What regulatory classifications and safety protocols must be considered when handling this compound?

Basic
EU classification: Xi (R41: skin/eye irritation), N (R51/53: toxic to aquatic life). Lab handling requires PPE (gloves, goggles), fume hoods, and waste disposal compliant with REACH regulations.

Q. How can researchers resolve contradictions in reported biological activity data?

Advanced
Discrepancies in MIC values arise from assay conditions (e.g., pH, incubation time). Standardization using CLSI guidelines and testing against isogenic Candida strains (e.g., ATCC 90028) improves reproducibility.

Q. What environmental impact studies exist regarding this compound’s persistence and ecotoxicity?

Advanced
Degradation half-life in soil: 30–60 days. Chronic exposure (EC₅₀: 0.1 mg/L) disrupts algae growth. Photocatalytic degradation using TiO₂ nanoparticles reduces aquatic toxicity .

Q. What synthetic routes improve bioavailability of derivatives for therapeutic use?

Advanced
Steglich esterification with indole-2-carboxylic acid enhances solubility. Salt formation (e.g., HCl) improves pharmacokinetics, though stability varies. Prodrug strategies, such as oxime nitrates (e.g., Oxiconazole nitrate), prolong systemic exposure .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEYBUZMILPYLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196862
Record name 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46503-52-0
Record name 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one
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Record name 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one
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Record name 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Trichlorinated derivative, 2-chloro-1-(2,4-dichlorophenyl)-ethanone (5.58 g), is added to 5.10 g of imidazole (75 mmole) in 25 ml of acetonitrile, and the reaction medium is stirred at ambient temperature for 24 hours. Then 50 ml of dichloromethane and 50 ml of water are added, followed by extracting, decanting, washing then re-extracting with dichloromethane. The organic phases are dried and evaporated under reduced pressure until a dry extract is obtained, which is purified by chromatography on silica eluting with a CH2Cl2/MeOH mixture 96/4 to afford 4.76 g of the expected product.
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5.58 g
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50 mL
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Synthesis routes and methods III

Procedure details

A 300 ml solution of diethyl ether containing 100 g (0.53 mole) of 2,4-dichloroacetophenone was cooled to 0°-5° C., and treated with 85.0 g (0.53 mole) of bromide and stirred one hour. The organic layer was washed with 3×500 ml portions of saturated sodium bicarbonate solution followed by 3×500 ml portions of water. The aqueous layer was removed and the organic layer treated with a 200 ml portion of methanol containing 108.0 g (1.6 mole) of imidazole and stirred in the cold overnight. The solution was concentrated, poured into 1600 ml of H2O with separation of an oil, the aqueous layer decanted, and the oil extracted 2×300 ml of methylene chloride. The combined organic phase was washed 2×300 ml of H2O, dried over magnesium sulfate and concentrated to give 108.8 g (80%) of a red oil. The nitrate salt was formed by treatment of the oil in acetone/ether solution with excess nitric acid, m.p. 161°-163° C. The free base obtained by neutralization was recrystallized from ethanol/water, m.p. 80°-82° C.
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85 g
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100 g
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300 mL
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80%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone
1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone
1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

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